Cas no 1847-24-1 (Flucloxacillin sodium)

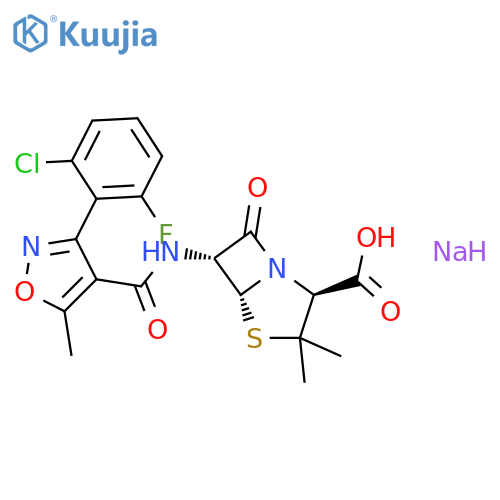

Flucloxacillin sodium structure

商品名:Flucloxacillin sodium

CAS番号:1847-24-1

MF:C19H16ClFN3NaO5S

メガワット:475.853616714478

MDL:MFCD01682108

CID:42078

PubChem ID:23667629

Flucloxacillin sodium 化学的及び物理的性質

名前と識別子

-

- flucloxacillin sodium

- Sodium (2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

- mfi-pc

- Gulpen

- NSC 277175

- FK 900 sodium

- Flucloxacilli

- floxapensodium

- Staphylex Sodiu

- BRL 2039 sodium

- Staphylex Sodium

- floxacillinsodium

- Floxacillin sodium

- Floxapen sodium

- Flucloxacillin sodium salt

- Floxacillin Na salt

- Sodium flucloxacillin

- Monosodium flucloxacillin

- Stafopen sodium salt

- Staphylex Sodium salt

- Floxacillin sodium salt

- Flucloxacillin-Sodium

- 05F65O42VK

- Floxapen (TN)

- 5-Methyl-3-(2-chloro-6-fluorophenyl)-4-isoxazolylpenicillin sodium

- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((3-(2-chloro-6-fluorophenyl)-5-methyl

- Sodium (2S-(2alpha,5alpha,6beta))-6-(((3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate

- Tox21_110054

- W-107791

- D07965

- (2S,5R,6R)-6-(3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,sodium salt

- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S,5R,6R)-

- EINECS 217-428-0

- HY-A0246A

- Floxapen

- sodium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))-

- sodium (2S,5R,6R)-6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

- CAS-1847-24-1

- Flucloxacillin sodium, VETRANAL(TM), analytical standard

- NSC277175

- AS-75308

- A812884

- DTXSID6045115

- C73561

- Flucloxacillin sodium anhydrous

- UNII-05F65O42VK

- CS-7130

- FLUCLOXACILLIN SODIUM [WHO-DD]

- Q27114512

- CHEMBL283053

- 4-THIA-1-AZABICYCLO(3.2.0)HEPTANE-2-CARBOXYLIC ACID, 6-(((3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL)CARBONYL)AMINO)-3,3-DIMETHYL-7-OXO-, SODIUM SALT (2S(2.ALPHA.,5.ALPHA.,6.BETA.))

- NSC-277175

- sodium (2S,5R,6R)-6-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

- 1847-24-1

- sodium 6beta-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamido]-2,2-dimethylpenam-3alpha-carboxylate

- SCHEMBL855084

- DTXCID4025115

- Flucloxacillin Sodium, Antibiotic for Culture Media Use Only

- CCG-269502

- AKOS015894891

- BCP07050

- CHEBI:31615

- MFCD01682108

- (2S,5R,6R)-6-[[3-(2-chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; sodium;(2S,5R,6R)-6-(3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,sodium salt

- AC-22672

- NCGC00014633-01

- Floxacillin sodium anhydrous

- 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,6-[[[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, (2S,5R,6R)-

- HY-A0246AR

- 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, (2S,5R,6R)-

- (2S,5R,6R)-6-[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hepta ne-2-carboxylic acid sodium;Floxacillin sodium;Floxapen sodium

- AF23319

- Flucloxacillin sodium (Standard)

- Flucloxacillin sodium

-

- MDL: MFCD01682108

- インチ: 1S/C19H17ClFN3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;+1/p-1/t13-,14+,17-;/m1./s1

- InChIKey: OTEANHMVDHZOPB-SLINCCQESA-M

- ほほえんだ: ClC1=C([H])C([H])=C([H])C(=C1C1C(=C(C([H])([H])[H])ON=1)C(N([H])[C@]1([H])C(N2[C@@]([H])(C(=O)[O-])C(C([H])([H])[H])(C([H])([H])[H])S[C@@]21[H])=O)=O)F.[Na+]

計算された属性

- せいみつぶんしりょう: 475.03800

- どういたいしつりょう: 453.056

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 31

- 回転可能化学結合数: 4

- 複雑さ: 764

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 141

じっけんとくせい

- 色と性状: 白色固体

- 密度みつど: 1.59

- ゆうかいてん: 176-178°C

- ふってん: 677℃

- フラッシュポイント: >110°(230°F)

- ようかいど: H2O: soluble20mg/mL, clear

- すいようせい: Soluble in water

- PSA: 140.87000

- LogP: 1.68190

- かんど: Light Sensitive

- ようかいせい: Soluble in water

Flucloxacillin sodium セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H317-H335

- 警告文: P261-P280

- 危険物輸送番号:NONH for all modes of transport

- セキュリティの説明: H303+H313+H333

- RTECS番号:XH8680000

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Flucloxacillin sodium 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030209-250mg |

Flucloxacillin sodium |

1847-24-1 | 250mg |

¥2138 | 2024-05-25 | ||

| Biosynth | AF23319-100 mg |

Flucloxacillin sodium |

1847-24-1 | 100MG |

$82.58 | 2023-01-05 | ||

| TRC | F419200-50mg |

Flucloxacillin Sodium |

1847-24-1 | 50mg |

$125.00 | 2023-05-18 | ||

| Key Organics Ltd | AS-75308-10MG |

sodium (2S,5R,6R)-6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

1847-24-1 | >95% | 10mg |

£51.00 | 2025-02-09 | |

| Key Organics Ltd | AS-75308-5MG |

sodium (2S,5R,6R)-6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

1847-24-1 | >95% | 5mg |

£42.00 | 2025-02-09 | |

| abcr | AB504310-250 mg |

Flucloxacillin sodium; . |

1847-24-1 | 250mg |

€148.00 | 2023-05-18 | ||

| Chemenu | CM250660-10g |

(2S,5R,6R)-6-(3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,sodium salt |

1847-24-1 | 95% | 10g |

$281 | 2021-08-04 | |

| BAI LING WEI Technology Co., Ltd. | DRE-C13696000-250mg |

Flucloxacillin sodium |

1847-24-1 | 250mg |

¥ 2248 | 2022-04-26 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F64060-5g |

(2S,5R,6R)-6-(3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,sodium salt |

1847-24-1 | 95% | 5g |

¥1499.0 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51660-100mg |

Flucloxacillin sodium |

1847-24-1 | 98% | 100mg |

¥587.00 | 2023-09-07 |

Flucloxacillin sodium 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

1847-24-1 (Flucloxacillin sodium) 関連製品

- 20425-27-8(6β-Phthalimidopenicillanic Acid)

- 349130-95-6((4-benzylpiperidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone)

- 66-79-5(oxacillin)

- 304-43-8(4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 6-[([1,1'-biphenyl]-2-ylcarbonyl)amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-)

- 956784-67-1(5-methyl-N-(2-oxotetrahydrothien-3-yl)-3-phenylisoxazole-4-carboxamide)

- 23284-14-2((2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-3,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoyla)

- 153948-80-2(<br>(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)(2,6-dimethylmorpholino)metha none)

- 14796-35-1(4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 6-[[(2'-carboxy[1,1'-biphenyl]-2-yl)carbonyl]amino]-3,3-dimethyl-7-oxo-,(2S,5R,6R)-)

- 1008007-44-0(<br>methyl 2-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)-4-meth ylpentanoate)

- 361372-16-9(<br>1-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}-4-(2-fluorophenyl)pi perazine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1847-24-1)Flucloxacillin sodium

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1847-24-1)Flucloxacillin sodium

清らかである:99%/99%

はかる:1g/5g

価格 ($):261.0/848.0